4-Ethoxyphenyl isothiocyanate

Descripción

Overview of Isothiocyanate Chemistry and Significance

Isothiocyanates are defined by the presence of the -N=C=S functional group. numberanalytics.comrjpharmacognosy.irrjpharmacognosy.ir This group imparts a unique reactivity to the molecule, making isothiocyanates valuable in both biological and synthetic contexts.

The general structure of an isothiocyanate is represented as R–N=C=S, where 'R' can be an alkyl or aryl group. numberanalytics.comwaocp.org The isothiocyanate group is characterized by a linear or near-linear arrangement of the nitrogen, carbon, and sulfur atoms. For instance, in aryl isothiocyanates, the C−N=C bond angles are typically near 165°. wikipedia.org The reactivity of isothiocyanates is centered on the electrophilic carbon atom of the -N=C=S group, which is susceptible to attack by nucleophiles. waocp.orgnih.gov This reactivity allows isothiocyanates to readily react with a variety of molecules, including those containing thiol and amine groups. nih.gov

Isothiocyanates are found in nature, primarily in cruciferous vegetables from the Brassicaceae family, such as broccoli, cabbage, and kale. numberanalytics.comwaocp.orgwikipedia.orgoregonstate.edu In these plants, they are stored as glucosinolates, which are precursor molecules. waocp.orgwikipedia.orgfoodandnutritionjournal.org When the plant tissue is damaged, the enzyme myrosinase hydrolyzes the glucosinolates to form isothiocyanates. oregonstate.edu Beyond their natural occurrence, the synthesis of isothiocyanates is of significant interest to chemists. arkat-usa.orgsioc-journal.cn Synthetic methods are crucial for producing isothiocyanates with diverse structures for various applications. rsc.orgresearchgate.net

The unique reactivity of the isothiocyanate group makes these compounds highly versatile building blocks, or synthons, in organic synthesis. arkat-usa.orgsioc-journal.cn They are widely used as intermediates in the synthesis of a variety of heterocyclic compounds, such as thiazoles, thiadiazoles, and triazoles. arkat-usa.org The ability of isothiocyanates to undergo cycloaddition reactions and act as both electrophiles and nucleophiles contributes to their utility. rsc.orgresearchgate.net Recent advancements in synthetic methodologies continue to expand the applications of isothiocyanates in creating complex organic molecules. rsc.orgresearchgate.netrsc.orgchemrxiv.org

Introduction to 4-Ethoxyphenyl Isothiocyanate

Among the vast family of isothiocyanates, this compound is a specific compound with distinct features and research applications.

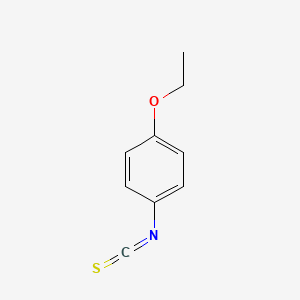

This compound is an aromatic isothiocyanate. Its structure consists of a phenyl ring substituted with an ethoxy group (-OCH2CH3) at the para (4-) position and an isothiocyanate group (-N=C=S) at the 1-position. fishersci.cathermofisher.com

Below is a table summarizing the key chemical identifiers for this compound:

Scholarly interest in this compound stems from its potential applications as a synthetic intermediate. Its structural similarity to other researched isothiocyanates, such as 4-methoxyphenyl (B3050149) isothiocyanate, suggests its utility in the synthesis of novel compounds. chemicalbook.comrsc.orgmedchemexpress.comscbt.comgeorganics.sknih.gov Research has explored the use of phenyl isothiocyanate derivatives in various chemical reactions, including those for the development of fungicides. google.com The reactivity of the isothiocyanate group in this compound allows for its use in creating more complex molecules, including heterocyclic structures. rsc.orgresearchgate.net

Below is a data table of some reported physical properties of this compound:

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethoxy-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-11-9-5-3-8(4-6-9)10-7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEKOMRZYJXXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188175 | |

| Record name | p-Ethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-49-9 | |

| Record name | 1-Ethoxy-4-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethoxyphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3460-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Ethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-ethoxyphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of 4 Ethoxyphenyl Isothiocyanate

Specific Synthetic Routes for 4-Ethoxyphenyl Isothiocyanate and Related Analogues

The synthesis of this compound and its analogues, such as 4-methoxyphenyl (B3050149) isothiocyanate, predominantly follows the Type A reaction pathway, starting from the corresponding 4-alkoxyaniline.

A common and efficient method for the preparation of 4-alkoxyphenyl isothiocyanates is the one-pot reaction of the corresponding aniline (B41778) with carbon disulfide and a suitable desulfurizing agent.

A representative procedure for the synthesis of the closely related 4-methoxyphenyl isothiocyanate involves the reaction of 4-methoxyaniline with carbon disulfide in the presence of triethylamine (B128534) to form the triethylammonium (B8662869) dithiocarbamate (B8719985) salt. This intermediate is then treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to effect desulfurization and yield the final product. chemicalbook.com This method has been reported to provide a high yield of 96% for 4-methoxyphenyl isothiocyanate. chemicalbook.com

Another effective desulfurizing agent is sodium persulfate, which has been used in a one-pot synthesis of various aryl isothiocyanates, including 4-methoxyphenyl isothiocyanate, with yields reported to be as high as 96%. thieme-connect.com

The table below summarizes various desulfurization agents used in the synthesis of aryl isothiocyanates from primary amines and carbon disulfide, with data for the analogous 4-methoxyphenyl isothiocyanate where available.

Table 1: Comparison of Desulfurizing Agents for the Synthesis of Aryl Isothiocyanates

| Desulfurizing Agent | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate / DMAP | 4-Methoxy-aniline | 4-Methoxyphenyl isothiocyanate | 96 | chemicalbook.com |

| Sodium persulfate | 4-Methoxy-aniline | 4-Methoxyphenyl isothiocyanate | 96 | thieme-connect.com |

| Hydrogen Peroxide | Various anilines | Various aryl isothiocyanates | High | nih.gov |

| Iodine | Various anilines | Various aryl isothiocyanates | Good to Excellent | cbijournal.com |

| Tosyl Chloride | Various anilines | Various aryl isothiocyanates | 75-97 | thieme-connect.com |

| Triphosgene | Various anilines | Various aryl isothiocyanates | Good | nih.gov |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. This technology has been successfully applied to the synthesis of isothiocyanates. nih.gov

Microwave irradiation can be used to promote the desulfurization of dithiocarbamate intermediates. For instance, a variety of aliphatic and aromatic isothiocyanates have been synthesized in a microwave reactor with reaction times as short as 3 minutes at 90 °C, achieving yields ranging from 25% to 97%. nih.gov The desulfurizing agent used in this study was 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov While a specific example for this compound is not provided, the synthesis of phenyl isothiocyanate and various substituted aryl isothiocyanates was successful, with yields for electron-rich systems like p-tolyl isothiocyanate and 4-methoxyphenyl isothiocyanate reaching 95% and 96% respectively. nih.gov

Another approach to microwave-assisted synthesis involves the thiocyanation of anilines using ammonium (B1175870) thiocyanate (B1210189) on a solid support like acidic alumina. This solvent-free method can produce para-substituted aminophenyl thiocyanates, which are isomers of isothiocyanates. sid.ir

The table below presents examples of microwave-assisted synthesis of aryl isothiocyanates, highlighting the reaction conditions and yields.

Table 2: Microwave-Assisted Synthesis of Aryl Isothiocyanates

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenethylamine | CS₂, Et₃N, DMT/NMM/TsO⁻ | 90 °C, 3 min | Phenethyl isothiocyanate | 90 | nih.gov |

| Phenylamine | CS₂, Et₃N, DMT/NMM/TsO⁻ | 90 °C, 3 min | Phenyl isothiocyanate | 91 | nih.gov |

| 4-Methylaniline | CS₂, Et₃N, DMT/NMM/TsO⁻ | 90 °C, 3 min | 4-Methylphenyl isothiocyanate | 95 | nih.gov |

| 4-Methoxyaniline | CS₂, Et₃N, DMT/NMM/TsO⁻ | 90 °C, 3 min | 4-Methoxyphenyl isothiocyanate | 96 | nih.gov |

| Aniline | NH₄SCN, Al₂O₃ | 200 W, 3 min | 4-Aminophenyl thiocyanate | 90 | sid.ir |

Green Chemistry Approaches in Isothiocyanate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isothiocyanates (ITCs) to mitigate the environmental and safety concerns associated with traditional methods. Conventional syntheses often rely on highly toxic and volatile reagents such as thiophosgene (B130339) and carbon disulfide. digitellinc.comdigitellinc.com Green chemistry approaches, by contrast, prioritize the use of less hazardous substances, renewable feedstocks, and processes that minimize waste and energy consumption.

The reaction mechanism is proposed to begin with the nucleophilic attack of an amine catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), on the eight-membered ring of elemental sulfur (S₈). researchgate.nettandfonline.com This attack opens the ring and generates linear polysulfide chains. These activated sulfur chains then react with the isocyanide, such as 4-ethoxyphenyl isocyanide, to form the corresponding isothiocyanate, in this case, this compound. tandfonline.com The use of tertiary amines as catalysts is crucial as it prevents the subsequent reaction of the isothiocyanate product to form thioureas, which can occur when primary or secondary amines are used. researchgate.net

This methodology not only reduces the reliance on toxic reagents but also aims to minimize the amount of waste generated, as measured by the E-factor (Environmental Factor), while achieving moderate to high yields of the desired isothiocyanate product. digitellinc.comdigitellinc.com

Table 1: Key Features of Amine-Catalyzed Sulfurization of Isocyanides

| Feature | Description | Reference |

|---|---|---|

| Sulfur Source | Elemental Sulfur (S₈) | digitellinc.comdigitellinc.commdpi.com |

| Catalyst | Tertiary Amines (e.g., DBU) | digitellinc.comresearchgate.nettandfonline.com |

| Reactant | Isocyanides (e.g., 4-ethoxyphenyl isocyanide) | researchgate.nettandfonline.com |

| Advantages | Utilizes industrial waste product (sulfur), avoids highly toxic reagents (thiophosgene, CS₂), reduces waste (lower E-factor). | digitellinc.comdigitellinc.com |

| Proposed Mechanism | Amine-catalyzed activation of sulfur ring to form polysulfide chains, which then react with the isocyanide. | researchgate.nettandfonline.com |

Yield Optimization and Purity Considerations in this compound Synthesis

Optimizing the yield and ensuring high purity are critical aspects of the synthesis of this compound. Several factors, including the choice of reagents, reaction conditions, and purification methods, play a pivotal role in the efficiency and outcome of the synthesis.

Yield Optimization: The yield of aromatic isothiocyanates can be significantly influenced by the choice of base and desulfurating agent. For instance, in syntheses involving the formation of a dithiocarbamate intermediate from the corresponding amine (4-ethoxyaniline) and carbon disulfide, the selection of the base is crucial. Studies on similar aromatic amines have shown that stronger, non-nucleophilic bases like DBU can lead to substantially higher yields compared to weaker bases like triethylamine. nih.gov

Reaction parameters such as temperature, solvent, and reaction time must also be carefully controlled. Microwave-assisted synthesis has been explored as a method to accelerate the reaction and improve yields, often in aqueous or green solvent systems. tandfonline.com For the amine-catalyzed sulfurization of isocyanides, optimization of the catalyst loading, temperature, and solvent is essential to maximize the conversion to this compound while minimizing side reactions. researchgate.net

Purity Considerations: High purity of the final product is paramount, particularly for its use in subsequent chemical transformations. The primary purification technique for isothiocyanates, including this compound, is typically flash column chromatography. researchgate.netchemicalbook.com The choice of eluent system is critical for effectively separating the target compound from unreacted starting materials, catalyst residues, and any byproducts, such as thioureas.

In large-scale preparations, chromatography-independent purification procedures are desirable to improve process efficiency and reduce solvent waste. rsc.org This can involve techniques such as extraction, washing, and crystallization. For example, a typical workup procedure might involve hydrolyzing the reaction mixture and then washing the organic layer successively with dilute acid, water, saturated sodium bicarbonate solution, and brine before drying and concentrating the product. ijacskros.com The purity of the final this compound is then confirmed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR).

Table 2: Factors Influencing Yield and Purity in Aromatic Isothiocyanate Synthesis

| Parameter | Influence on Yield and Purity | Example/Consideration | Reference |

|---|---|---|---|

| Base | Can significantly affect reaction rate and yield. | Replacing triethylamine with DBU in one study increased the yield of an aromatic ITC from 30% to 71%. | nih.gov |

| Solvent | Affects solubility of reactants and can influence reaction pathway. | Dichloromethane (DCM) is commonly used; greener alternatives are being investigated. | tandfonline.comijacskros.com |

| Temperature | Controls reaction rate; higher temperatures can increase rate but may also lead to byproduct formation. | Microwave irradiation can reduce reaction times from hours to minutes. | tandfonline.comresearchgate.net |

| Purification Method | Crucial for isolating the pure product. | Flash column chromatography is standard; for larger scales, crystallization or extraction is preferred. | researchgate.netchemicalbook.comrsc.org |

| Workup Procedure | Removes impurities and unreacted reagents. | Involves sequential washing with acidic, basic, and neutral aqueous solutions. | ijacskros.com |

Chemical Reactivity and Derivatization of 4 Ethoxyphenyl Isothiocyanate

Electrophilic and Nucleophilic Character of the Isothiocyanate Group

The isothiocyanate functional group is characterized by a cumulated double bond system (R–N=C=S). The reactivity of this group is centered on the central carbon atom, which exhibits a significant electrophilic character. This electrophilicity arises from the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, which are more electronegative than carbon. This polarization makes the central carbon atom susceptible to attack by a wide range of nucleophiles. mdpi.com

While the dominant reactivity of isothiocyanates is electrophilic, the nitrogen and sulfur atoms possess lone pairs of electrons, imparting a potential for nucleophilic character. However, reactions involving nucleophilic attack by the isothiocyanate group are less common. The primary mode of reaction for 4-ethoxyphenyl isothiocyanate, and isothiocyanates in general, involves the addition of nucleophiles to the electron-deficient carbon atom. nih.govwikipedia.org This reactivity is the foundation for the synthesis of a diverse array of derivatives. chemrxiv.org

Reactions with Nucleophiles

The electrophilic carbon of the isothiocyanate group readily reacts with various nucleophiles, including those containing amine and thiol functional groups. These addition reactions are typically efficient and form the basis for synthesizing more complex molecules like thioureas and dithiocarbamates.

One of the most fundamental reactions of isothiocyanates is their reaction with primary or secondary amines to form N,N'-disubstituted thiourea (B124793) derivatives. researchgate.netorganic-chemistry.org This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. This process is a highly effective method for thiourea synthesis due to its high yields and the vast structural diversity achievable. researchgate.net

Research by Li and co-workers demonstrated the synthesis of several diarylthioureas by reacting this compound with a range of substituted anilines. The reactions were conducted by grinding the reactants, and the resulting thiourea products were obtained in high yields, typically between 89% and 98%, after recrystallization. nih.gov

Table 1: Synthesis of Diarylthioureas from this compound

| Amine Reactant | Reaction Time (Grinding) | Yield (%) |

| Aniline (B41778) | 5-40 min | 89-98 |

| 4-Chloroaniline | 5-40 min | 89-98 |

| 4-Bromoaniline | 5-40 min | 89-98 |

| Data based on reactions of 4-ethoxy-, 4-chloro- and 4-bromophenyl isothiocyanates with several anilines. nih.gov |

Following the same principle of nucleophilic addition, this compound can react with sulfur-based nucleophiles, such as thiols (R-SH), to yield dithiocarbamates. The chemistry of isothiocyanates is heavily reliant on the electrophilicity of their -N=C=S moiety, which allows them to react with various nucleophilic centers, including sulfur, to form dithiocarbamates. mdpi.com The reaction involves the attack of the thiol's sulfur atom on the central carbon of the isothiocyanate, leading to the formation of an N-aryl dithiocarbamate (B8719985) ester. This reaction pathway expands the synthetic utility of isothiocyanates, providing access to compounds with applications in coordination chemistry and materials science. While the synthesis of isothiocyanates can start from dithiocarbamate salts, the reverse reaction is also a key transformation of the isothiocyanate group. nih.govnih.govoup.com

The isothiocyanate group is a valuable synthon for constructing various heterocyclic ring systems. This compound can be used as a key starting material in cycloaddition and cyclocondensation reactions to produce a range of derivatives containing triazole, pyrazole (B372694), thiazole (B1198619), pyridine (B92270), and chromene rings.

Isothiocyanates are important precursors for the synthesis of 1,2,4-triazole (B32235) derivatives. nih.govraco.cat The typical synthetic route involves the reaction of this compound with hydrazine (B178648) or its derivatives. The initial step is the addition of a nitrogen atom from the hydrazine to the electrophilic carbon of the isothiocyanate, forming a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo intramolecular cyclization, usually under acidic or basic conditions, to yield the 1,2,4-triazole-3-thione ring system. idosi.orgmdpi.com This method provides a versatile and efficient pathway to substituted triazoles, which are a class of compounds with significant interest in medicinal chemistry. nih.gov

The reactivity of this compound also allows for its incorporation into other important heterocyclic scaffolds.

Pyrazole Derivatives : Pyrazoles can be synthesized using isothiocyanates as starting materials. mdpi.comnih.gov In one reported methodology, substituted phenyl isothiocyanates react with ketone enolates to give thioamide intermediates. These intermediates subsequently undergo condensation with hydrazine to form the final pyrazole derivatives. nih.gov This strategy demonstrates how the isothiocyanate group can be used to introduce the necessary C-N-S fragment that, upon reaction with a dinucleophile like hydrazine, leads to the formation of the pyrazole ring.

Thiazole Derivatives : Thiazoles are commonly synthesized via the Hantzsch thiazole synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide. Since thioureas (derived from isothiocyanates) are a type of thioamide, this compound serves as an accessible precursor to the required thiourea, which can then be used to construct the thiazole ring. nih.govbepls.comekb.eg Multicomponent reactions involving an aldehyde, an isothiocyanate, and an alkyl bromide have also been developed as a green chemistry approach to thiazole derivatives. nih.gov

Pyridine Derivatives : The synthesis of highly substituted pyridine derivatives can be achieved through multi-component reactions involving isothiocyanates. For instance, phenyl isothiocyanate has been shown to react with active methylene (B1212753) compounds like phenylsulfonylacetonitrile. mdpi.com The resulting intermediate can then react with α,β-unsaturated nitriles to construct the pyridine ring. This approach highlights the role of the isothiocyanate in building complex, functionalized pyridine systems. nih.gov

Chromene Derivatives : Chromenes are another class of heterocyclic compounds whose synthesis can incorporate isothiocyanate-derived moieties. nih.govislandscholar.ca While direct one-pot syntheses of chromenes using isothiocyanates as a primary backbone component are less common, the functional groups derived from this compound, such as the thiourea group, can be appended to other molecules that subsequently participate in chromene synthesis. For example, a thiourea derivative can be part of a molecule that undergoes a multi-component reaction with a salicylaldehyde (B1680747) and a malononitrile (B47326) derivative, which is a common strategy for synthesizing 2-amino-4H-chromenes. researchgate.netbiointerfaceresearch.com

Cycloaddition Reactions and Heterocycle Synthesis

Construction and Derivatization of Other Heterocycles

The isothiocyanate functional group is a versatile synthon in organic chemistry, particularly for the construction of various heterocyclic systems. arkat-usa.orgmdpi.comchemrxiv.org The electrophilic carbon atom of the this compound moiety is susceptible to nucleophilic attack, which initiates a cascade of reactions, often culminating in cyclization to form stable ring structures. This reactivity is extensively exploited in the synthesis of five- and six-membered heterocycles containing nitrogen and sulfur atoms.

Key reaction pathways involve the initial formation of a thiourea intermediate by reaction with a dinucleophile, followed by an intramolecular cyclization. For instance, the reaction of aryl isothiocyanates with hydrazides or thiosemicarbazides is a well-established route to 1,2,4-triazoles and 1,3,4-thiadiazoles, respectively. arkat-usa.orgresearchgate.net

Synthesis of 1,2,4-Triazoles: The reaction of an aryl isothiocyanate, such as this compound, with a carbohydrazide (B1668358) initially forms an N-acyl-N'-arylthiosemicarbazide intermediate. This intermediate can then undergo cyclization, typically under basic conditions with the elimination of water, to yield a 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com This method provides a regioselective pathway to highly functionalized triazole derivatives. nih.govidosi.org

Synthesis of 1,3,4-Thiadiazoles: Similarly, the reaction of isothiocyanates with acylhydrazines can lead to 1,3,4-thiadiazole (B1197879) derivatives. bu.edu.egnih.govresearchgate.net The process generally involves the formation of a thiosemicarbazide intermediate which is then cyclized through dehydration using acidic reagents like sulfuric acid or polyphosphoric acid. nih.gov This approach is a cornerstone for creating 2,5-disubstituted 1,3,4-thiadiazoles. Another route involves the aerobic oxidation and annulation of acylhydrazides and isothiocyanates to form 2-imino-1,3,4-oxadiazolines, which are structural relatives. nih.gov

The table below summarizes representative heterocyclic systems that can be synthesized using aryl isothiocyanates as precursors.

| Heterocycle Class | Typical Reactant(s) | General Reaction Pathway | Ref. |

| 1,2,4-Triazoles | Carbohydrazides, Phenylhydrazine | Addition followed by base-catalyzed cyclodehydration | mdpi.comidosi.org |

| 1,3,4-Thiadiazoles | Acylhydrazines, Thiosemicarbazide | Addition followed by acid-catalyzed cyclodehydration | bu.edu.egnih.gov |

| Benzothiazoles | 2-Aminothiophenol | Addition followed by intramolecular cyclization | researchgate.net |

| Benzoxazoles | 2-Aminophenol | Addition followed by intramolecular cyclization | researchgate.net |

| Benzimidazoles | o-Phenylenediamine | Addition followed by intramolecular cyclization | researchgate.net |

Role in the Synthesis of Bioactive Molecules and Intermediates

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. chemrxiv.org The primary route for this application is its reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives. mdpi.comuobabylon.edu.iq The thiourea scaffold (-NH-C(S)-NH-) is a recognized pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov

By reacting this compound with various amines, particularly those already containing a bioactive moiety (e.g., a benzothiazole (B30560) or pyridine ring), medicinal chemists can generate novel compounds with potentially enhanced or synergistic effects. mdpi.comnih.gov For example, the synthesis of N-(benzothiazol-2-yl)-N'-(aryl)thioureas has been shown to produce compounds with antibacterial and antitumor activities. nih.gov The 4-ethoxyphenyl group can modulate the lipophilicity and electronic properties of the final molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.

The versatility of this synthetic approach allows for the creation of large libraries of compounds for drug discovery screening. The isothiocyanate acts as a bridge, linking the 4-ethoxyphenyl group to another pharmacologically relevant structure via the stable thiourea linkage.

The following table details examples of bioactive molecules and intermediates derived from aryl isothiocyanates, highlighting the diversity of potential applications for derivatives of this compound.

| Bioactive Molecule Class | General Structure | Reported Biological Activity | Ref. |

| N-Acyl Thioureas | R-CO-NH-C(S)-NH-Ar | Antimicrobial, Anti-biofilm, Antioxidant | mdpi.com |

| Benzothiazole Thioureas | (Benzothiazolyl)-NH-C(S)-NH-Ar | Antitumor, Antibacterial, Anticancer | researchgate.netnih.gov |

| Thiophene-Triazole Thiones | (Thiophenyl)-(Triazolyl-thione)-Ar | Antimicrobial, Antiproliferative | mdpi.com |

| Pyridine Thioureas | (Pyridinyl)-NH-C(S)-NH-Ar | Anti-biofilm, Antioxidant | mdpi.comresearchgate.net |

Functionalization Processes and Reactivity Tuning

The functionalization of other molecules, surfaces, or polymers with the 4-ethoxyphenyl group can be readily achieved through the reactivity of the isothiocyanate moiety. The most common functionalization process is the reaction with nucleophiles, particularly primary amines, to form a stable thiourea bond. mdpi.com This reaction is highly efficient and often proceeds without the need for a catalyst, making it a valuable tool in materials science and bioconjugation. For instance, surfaces functionalized with amino groups can be modified with this compound to alter their surface properties, such as hydrophobicity. ethz.chmdpi.comnih.gov

Reactivity tuning of this compound is primarily governed by the electronic nature of the substituent on the phenyl ring. The isothiocyanate group's carbon atom is electrophilic and is the site of nucleophilic attack. The reactivity of this site can be modulated by substituents on the aromatic ring.

Electronic Effects: The ethoxy group (-OEt) at the para-position is an electron-donating group (EDG) due to resonance. This donation of electron density to the phenyl ring slightly reduces the electrophilicity of the isothiocyanate carbon atom. Consequently, this compound is expected to be slightly less reactive towards nucleophiles compared to unsubstituted phenyl isothiocyanate or phenyl isothiocyanates bearing electron-withdrawing groups (e.g., nitro or cyano groups).

Cycloaddition Reactions: Isothiocyanates can also participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, where they can act as dienophiles. nih.govmdpi.com This provides an alternative pathway for constructing more complex cyclic and heterocyclic structures. The reactivity in these pericyclic reactions is also influenced by the electronic properties of the substituents on the aromatic ring.

These principles allow for the controlled use of this compound in various synthetic applications, from creating bioactive molecules to modifying the surfaces of materials.

Computational and Spectroscopic Studies of 4 Ethoxyphenyl Isothiocyanate

Quantum Chemical Calculations

Quantum chemical calculations offer a theoretical lens to examine molecular structure, electron distribution, and reactivity, complementing experimental data. escholarship.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. mdpi.com For aromatic isothiocyanates, DFT studies help in understanding the geometry, electronic distribution, and reactivity. Calculations can determine parameters like bond dissociation energies and frontier molecular orbital energies (HOMO-LUMO), which are crucial indicators of a molecule's reactivity. mdpi.com

DFT studies on related aromatic compounds indicate that the isothiocyanate group (-NCS) is nearly linear. The electronic properties of the molecule are heavily influenced by the interaction between the phenyl ring's π-system and the functional groups. The ethoxy group (-OCH₂CH₃) at the para position acts as an electron-donating group, which increases the electron density on the aromatic ring and influences the reactivity of the isothiocyanate moiety. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For many organic molecules, understanding these frontier orbitals is key to explaining their chemical behavior. mdpi.com

Conformational analysis, often performed using computational methods, is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. nih.gov For 4-ethoxyphenyl isothiocyanate, the primary conformational flexibility arises from the rotation around the C-O and O-C bonds of the ethoxy group and the C-N bond of the isothiocyanate group. researchgate.netresearchgate.net Computational models can predict the potential energy surface of the molecule, identifying low-energy conformers that are most likely to exist at room temperature. nih.govresearchgate.netresearchgate.net

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. mdpi.com MD simulations model the movement of atoms and molecules, which can help in understanding how the molecule interacts with its environment, such as a solvent. nih.gov This approach is useful for studying the flexibility of the molecule and the time-averaged behavior of its various conformations. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and characterization of this compound, providing direct experimental evidence of its chemical structure.

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group and the aromatic protons. The ethyl protons typically appear as a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) due to spin-spin coupling. The aromatic protons on the para-substituted ring usually appear as two doublets, characteristic of an AA'BB' system.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. A notable feature in the ¹³C NMR spectra of isothiocyanates is the signal for the carbon atom in the -N=C=S group. This signal is often broad and can sometimes be difficult to observe due to the quadrupolar relaxation of the adjacent nitrogen atom and the molecule's structural flexibility. glaserchemgroup.comsemanticscholar.org The chemical shifts for the aromatic carbons are influenced by the ethoxy substituent, and the carbons of the ethyl group have characteristic chemical shifts. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for related structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.4 (triplet) | ~15 |

| Ethyl -OCH₂- | ~4.0 (quartet) | ~64 |

| Aromatic C-H (ortho to -OEt) | ~6.9 (doublet) | ~115 |

| Aromatic C-H (ortho to -NCS) | ~7.2 (doublet) | ~126 |

| Aromatic C (ipso to -OEt) | - | ~159 |

| Aromatic C (ipso to -NCS) | - | ~125 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net The most characteristic feature in the FT-IR spectrum of an isothiocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the region of 2050-2150 cm⁻¹. researchgate.net

Other significant absorption bands for this compound would include:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Aliphatic C-H stretching (of the ethoxy group): Found just below 3000 cm⁻¹.

C=C stretching (of the aromatic ring): Occurs in the 1450-1600 cm⁻¹ region.

C-O-C stretching (of the ether linkage): Strong absorptions in the 1250-1000 cm⁻¹ region.

C-S stretching: A weaker band typically observed around 755 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2050 - 2150 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Aryl Ether C-O | Stretch | 1230 - 1270 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound (C₉H₉NOS). nfdi4chem.denih.gov This technique is crucial for confirming the identity of a synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing the purity of a sample or for identifying the compound within a complex mixture.

The mass spectrum of an aromatic isothiocyanate typically shows a prominent molecular ion peak (M⁺). nist.gov Common fragmentation patterns involve the loss of the isothiocyanate group or cleavage within the ethoxy substituent.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methoxyphenyl (B3050149) isothiocyanate |

X-ray Crystallography for Structural Elucidation of Derivatives

A significant example is the crystal structure of N-(4-Ethoxyphenyl)thiourea , a direct derivative formed by the reaction of this compound with ammonia. Single-crystal X-ray diffraction studies of this compound provide a detailed picture of its solid-state conformation. researchgate.net

In the molecular structure of N-(4-Ethoxyphenyl)thiourea, the thiourea (B124793) fragment [-NH-C(=S)-NH2] and the 4-ethoxyphenyl group are not coplanar. The benzene (B151609) ring is significantly twisted out of the mean plane of the thiourea group, with a measured dihedral angle of 59.19(3)°. researchgate.net This twisted conformation minimizes steric hindrance between the aromatic ring and the thiourea moiety. Furthermore, the ethoxy group itself shows a slight twist relative to the benzene ring to which it is attached. researchgate.net

The crystal packing of N-(4-Ethoxyphenyl)thiourea is dominated by a network of intermolecular hydrogen bonds. Weak N-H···S and N-H···O hydrogen bonds link adjacent molecules. researchgate.net These interactions are crucial in stabilizing the crystal lattice, connecting the individual molecules into a comprehensive three-dimensional network. The sulfur atom of the thiourea group and the oxygen atom of the ethoxy group both act as hydrogen bond acceptors, highlighting the role of these functional groups in directing the supramolecular assembly. researchgate.net

The crystallographic data provides precise bond lengths and angles, confirming the expected geometry for the thiourea and ethoxyphenyl fragments. These structural details are fundamental for computational modeling and for correlating molecular structure with observed spectroscopic and chemical properties.

Interactive Table of Crystallographic Data for N-(4-Ethoxyphenyl)thiourea

| Parameter | Value |

| Compound Name | N-(4-Ethoxyphenyl)thiourea |

| Molecular Formula | C₉H₁₂N₂OS |

| Dihedral Angle (Benzene Ring to Thiourea Plane) | 59.19(3)° |

| Key Intermolecular Interactions | N-H···S, N-H···O hydrogen bonds |

| Crystal Packing | Three-dimensional hydrogen-bonding network |

Potential Academic and Research Applications

Role in Advanced Organic Synthesis

4-Ethoxyphenyl isothiocyanate is a valuable and versatile reagent in modern organic synthesis. The electrophilic carbon atom of the isothiocyanate functional group (–N=C=S) serves as a prime target for a wide range of nucleophiles, making it a key component in the synthesis of diverse chemical structures.

The primary role of this compound in synthesis is as a precursor for thiourea (B124793) derivatives. It undergoes facile, single-step reactions with primary amines to yield N,N'-disubstituted thioureas. rsc.org This fundamental transformation is the gateway to more complex heterocyclic systems. For example, it has been reacted with aminotriazoles to prepare substituted triazolylthioureas. mdpi.com

Beyond simple thioureas, the compound is instrumental in building heterocyclic scaffolds of significant interest. Research has shown its use in synthesizing thiazole (B1198619) derivatives by reacting it with α-haloketones. nih.gov This method provides a direct route to a chemical structure that is a core component of many pharmaceutically active compounds. Furthermore, its reaction with cyanoacetic hydrazide has been explored to create other complex heterocyclic molecules. rsc.org The reactivity of the isothiocyanate group allows it to be integrated into various molecular frameworks, demonstrating its utility as a foundational building block.

A summary of representative reactions is provided in the table below.

| Reactant | Product Type | Reference |

| Primary Amines (e.g., 2-picolylamine) | Thiourea Derivatives | rsc.org |

| 3-amino-1,2,4-triazole | N-(4-Ethoxyphenyl)-N'-(1,2,4-triazol-3-yl)thiourea | mdpi.com |

| α-haloketone | Thiazole Derivatives | nih.gov |

| Cyanoacetic hydrazide | Thio-semicarbazide Derivatives | rsc.org |

Materials Science and Engineering Applications

The unique electronic and bonding properties of sulfur-containing compounds make them attractive for materials science applications. Derivatives of this compound are being explored for their potential in advanced energy storage systems.

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density. However, they face challenges, most notably the "polysulfide shuttle effect," where soluble lithium polysulfide intermediates dissolve into the electrolyte, leading to capacity loss and poor cycle life. rsc.orgresearchgate.net

Research has focused on mitigating this issue by incorporating compounds that can trap or interact with these polysulfides. Thiourea, a direct derivative of isothiocyanates, has been identified as a highly effective electrolyte additive for this purpose. rsc.orgresearchgate.net The nitrogen and sulfur atoms in the thiourea moiety can interact favorably with the soluble polysulfides. researchgate.net By serving as a dual-role additive, thiourea can inhibit the shuttle effect while also mediating the redox process, which improves capacity retention and extends the battery's cycle life significantly. rsc.org

Given that this compound is a key precursor for creating substituted thioureas, it represents a strategic starting material for designing novel organosulfur compounds tailored for Li-S battery cathodes or as advanced electrolyte additives. rsc.orgmdpi.comresearchgate.net

Development of Chemical Probes and Tools for Biological Research

The reactivity of the isothiocyanate group towards nucleophilic residues on biomolecules, such as the primary amine groups in lysine (B10760008) side chains, makes it a useful functional handle for designing chemical probes. While specific probes based on this compound are not extensively documented, related isothiocyanates are used to create fluorescent probes for biological compounds. researchgate.net

Furthermore, this compound is listed as a reactant in the synthesis of complex molecules investigated in biological assays that utilize fluorescent imaging plate readers and calcium-sensitive dyes. mdpi.comresearchgate.net This indicates its role as a building block for creating compounds intended to interact with biological systems, where subsequent detection relies on advanced biophysical techniques. Its stable aromatic core and reactive handle are desirable features for developing targeted covalent labels or probes for studying protein function and interactions.

Future Research Directions

The versatility of this compound positions it as a compound of continuing interest for future research. In organic synthesis, its potential in asymmetric catalysis to produce chiral thioureas and heterocyclic compounds remains an area for exploration. Developing novel multicomponent reactions where it is a key reactant could lead to the rapid discovery of molecules with unique properties.

In materials science, the focus will likely be on the rational design of specific thiourea derivatives for Li-S batteries. Future work could involve synthesizing polymers functionalized with the 4-ethoxyphenyl thiourea moiety to serve as binders or cathode materials that actively sequester polysulfides.

For biological research, the development of bespoke chemical probes is a promising direction. This could involve attaching fluorophores, biotin (B1667282) tags, or photo-cross-linkers to the ethoxyphenyl ring to create tools for identifying protein binding partners, mapping active sites of enzymes, or visualizing cellular processes.

Exploration of Unexplored Reaction Pathways

The reactivity of the isothiocyanate functional group is well-established, primarily centered on the electrophilic carbon atom which is susceptible to attack by various nucleophiles. This reactivity is the foundation for its use as a versatile building block in the synthesis of heterocyclic compounds like thiazoles and thiadiazoles. However, several reaction pathways for this compound remain largely unexplored, offering fertile ground for new discoveries in organic synthesis.

Cycloaddition Reactions: While isothiocyanates are known to participate in cycloaddition reactions, the specific potential of this compound in this area is not fully chartered. Future research could investigate its participation in [3+2] and [4+1] cycloadditions with novel dipolarophiles and cumulenes. The electron-donating ethoxy group could influence the regioselectivity and stereoselectivity of these reactions, potentially leading to the synthesis of novel, highly substituted heterocyclic scaffolds that are otherwise difficult to access.

Metal-Catalyzed Cross-Coupling Reactions: The isothiocyanate group is not a traditional participant in metal-catalyzed cross-coupling reactions. However, emerging research in catalysis could unlock new transformations. Investigations into transition-metal-catalyzed reactions, such as C-N or C-S bond formations involving the isothiocyanate moiety, could represent a significant synthetic advancement. For instance, exploring palladium or nickel catalysis could potentially enable the coupling of the isothiocyanate carbon with organometallic reagents, creating entirely new molecular frameworks.

Reactions with Ambident Nucleophiles: The reaction of this compound with complex nucleophiles that possess multiple reactive sites (ambident nucleophiles) is another promising area. Studying these reactions could reveal novel chemo- and regioselective pathways, dictated by subtle changes in reaction conditions (solvent, temperature, catalyst). This could lead to the development of molecular switches or sensors, where the reaction outcome is controllably directed to one of several possible products.

| Reaction Type | Potential Reactant | Potential Product Class | Area of Innovation |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine ylides | Thiazolidine derivatives | Novel heterocyclic scaffolds, stereocontrol |

| Metal-Catalyzed Coupling | Aryl boronic acids | Thioimidates | New C-S bond formation methodologies |

| Reaction with Ambident Nucleophiles | β-Ketoesters | Thiazine or Pyrimidine derivatives | Switchable, condition-dependent synthesis |

Advanced Computational Modeling for Predictive Reactivity and Bioactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, accelerating research and guiding experimental design. compchem.nl Applying advanced modeling techniques can provide deep insights into its electronic structure, reactivity, and potential biological interactions before committing to resource-intensive laboratory work.

Density Functional Theory (DFT) Modeling: DFT calculations can be employed to model the electronic properties of this compound with high accuracy. These models can predict key reactivity indicators such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps. This data can quantitatively predict the electrophilicity of the isothiocyanate carbon, rationalize the regioselectivity of its reactions, and help in designing experiments for unexplored pathways. For example, modeling the transition states of potential cycloaddition reactions could predict the most likely products and the energy barriers to their formation.

Molecular Docking and Dynamics: To explore potential bioactivity, molecular docking simulations can be used to predict how this compound and its derivatives might bind to the active sites of specific proteins or enzymes. Given that other isothiocyanates have shown a range of biological activities, this compound could be screened in silico against various therapeutic targets. nih.govrsc.org Following docking, molecular dynamics (MD) simulations can model the stability of the predicted ligand-protein complexes over time, providing insights into the strength and nature of the binding interactions. This predictive approach can identify promising candidates for further biological evaluation.

| Computational Method | Predicted Property | Research Application |

|---|---|---|

| Density Functional Theory (DFT) | Electron density, bond angles, reaction energy barriers | Predicting reaction outcomes, understanding regioselectivity |

| Molecular Docking | Binding affinity and pose in a protein active site | Screening for potential biological targets (e.g., enzymes, receptors) |

| Molecular Dynamics (MD) | Stability of ligand-protein complex, conformational changes | Validating docking results, assessing binding stability |

Sustainable Synthesis and Green Chemistry Innovations

The synthesis of isothiocyanates traditionally involves reagents and solvents that are not environmentally benign. nih.gov Applying the principles of green chemistry to the production of this compound is a critical area for future research, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. jddhs.comiipseries.org

Alternative Solvents and Reaction Conditions: A key principle of green chemistry is the reduction or replacement of hazardous solvents. nih.gov Research into the synthesis of this compound could focus on using greener solvents, such as water, supercritical fluids, or ionic liquids. One-pot syntheses starting from 4-ethoxyaniline in aqueous systems have shown promise for other aryl isothiocyanates and could be adapted. nih.gov Furthermore, exploring energy-efficient techniques like microwave-assisted synthesis could significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.gov

Catalytic and Atom-Efficient Approaches: Green chemistry emphasizes the use of catalytic reagents over stoichiometric ones to minimize waste. iipseries.org The synthesis of this compound often involves desulfurizing agents to convert an intermediate dithiocarbamate (B8719985) into the final product. nih.govresearchgate.net Developing catalytic methods for this transformation would be a significant green innovation. Moreover, focusing on "atom economy" by designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is crucial for sustainable chemical production. researchgate.net

Renewable Feedstocks: While the starting material, 4-ethoxyaniline, is typically derived from petrochemical sources, future research could explore pathways from renewable biomass. Although this represents a long-term challenge, developing bio-based routes to key aromatic intermediates is a major goal of sustainable chemistry and would fundamentally enhance the green profile of this compound production.

| Green Chemistry Principle | Conventional Method | Potential Green Alternative | Sustainability Benefit |

|---|---|---|---|

| Safer Solvents | Dichloromethane, Chloroform | Aqueous systems, Supercritical CO₂ | Reduced toxicity and environmental impact |

| Energy Efficiency | Conventional heating (reflux) | Microwave-assisted synthesis, Sonochemistry | Reduced reaction times and energy usage |

| Catalysis | Stoichiometric desulfurizing agents | Reusable catalysts for dithiocarbamate conversion | Waste reduction (improved E-factor) |

| Atom Economy | Multi-step synthesis with protecting groups | One-pot, convergent synthesis | Higher efficiency, less byproduct formation |

Referenced Compounds

| Compound Name |

|---|

| This compound |

| 4-ethoxyaniline |

| Thiazole |

| Thiadiazole |

| Thiazolidine |

| Thioimidate |

| Thiazine |

| Pyrimidine |

| Dichloromethane |

| Chloroform |

Q & A

Q. Advanced

- Protection of Reactive Groups : Temporarily block the isothiocyanate with trimethylsilyl chloride to prevent premature reactions .

- Low-Temperature Handling : Maintain reactions below 10°C to suppress hydrolysis or dimerization .

- Sequential Addition : Introduce this compound after deprotonation of nucleophiles (e.g., amines) to avoid competing protonation .

How can researchers resolve contradictions in reported data, such as varying reaction yields or spectroscopic results, when working with this compound?

Q. Advanced

- Systematic Reproducibility Checks : Control variables (e.g., solvent batch, moisture levels) and validate protocols via inter-laboratory studies.

- Advanced Analytical Cross-Validation : Combine NMR, X-ray crystallography, and high-resolution MS to confirm structural assignments .

- Meta-Analysis of Literature : Compare synthetic conditions (e.g., thiophosgene equivalents, reaction time) to identify critical yield-limiting factors .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Incompatibilities : Avoid contact with amines, alcohols, or oxidizing agents to prevent exothermic reactions .

- Spill Management : Neutralize spills with 10% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

What experimental design approaches, such as factorial or response surface methodology, optimize derivatization reactions using this compound?

Q. Advanced

- Factorial Design : Screen variables (e.g., temperature, stoichiometry) to identify significant factors affecting yield. For example, a 2 factorial design can optimize amine coupling reactions .

- Central Composite Design (CCD) : Model non-linear relationships to pinpoint optimal conditions (e.g., pH 6.9, 35 µL reagent volume) for derivatization, as validated in histamine quantification studies .

- DoE Software : Tools like Minitab or JMP streamline data analysis and interaction effects visualization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.